Ethyl N-(1-isopropylcyclopentanecarbonyl)glycinate
Description
Ethyl N-(1-isopropylcyclopentanecarbonyl)glycinate is a glycinate ester derivative characterized by a 1-isopropylcyclopentanecarbonyl substituent attached to the glycine nitrogen atom. This compound was registered on May 31, 2018, as part of regulatory documentation for boron-containing compounds . Glycinate esters are widely utilized as intermediates in organic synthesis, particularly in peptide mimetics and heterocyclic chemistry .
Properties
CAS No. |
56471-18-2 |
|---|---|
Molecular Formula |
C13H23NO3 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
ethyl 2-[(1-propan-2-ylcyclopentanecarbonyl)amino]acetate |
InChI |
InChI=1S/C13H23NO3/c1-4-17-11(15)9-14-12(16)13(10(2)3)7-5-6-8-13/h10H,4-9H2,1-3H3,(H,14,16) |
InChI Key |
WLBAKXAIXDYCQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C1(CCCC1)C(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 1-isopropylcyclopentanecarboxylic acid : The acid component bearing the isopropyl substituent on the cyclopentane ring.
- Ethyl glycinate : The ethyl ester of glycine, serving as the amine component.
- Coupling reagents : Agents such as carbodiimides (e.g., dicyclohexylcarbodiimide - DCC), or other activating agents to facilitate amide bond formation.
- Solvents : Commonly used solvents include dichloromethane, tetrahydrofuran, or dimethylformamide.
General Synthetic Route
The preparation of Ethyl N-(1-isopropylcyclopentanecarbonyl)glycinate typically follows a classical peptide coupling approach:
Step 1: Activation of 1-isopropylcyclopentanecarboxylic acid
- The carboxylic acid is activated using a coupling reagent such as DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt).
- This activation converts the acid into a more reactive intermediate (e.g., an active ester or an O-acylisourea intermediate).
Step 2: Coupling with ethyl glycinate
- Ethyl glycinate is added to the activated acid intermediate.
- The nucleophilic amine group of ethyl glycinate attacks the activated carbonyl carbon, forming the amide bond.
- The reaction is typically carried out under mild conditions (room temperature to slightly elevated temperatures) to preserve the ester functionality.
Step 3: Work-up and purification
- The reaction mixture is quenched, typically by aqueous extraction.
- Purification is performed by crystallization or chromatographic techniques (e.g., column chromatography).
- The final product is isolated as a pure compound.
Detailed Reaction Conditions and Parameters
| Parameter | Typical Condition | Notes |
|---|---|---|
| Acid activation reagent | DCC (1.1 equiv) or EDC (1.1 equiv) | DCC generates dicyclohexylurea byproduct |
| Catalyst | NHS or HOBt (0.1 equiv) | Enhances coupling efficiency |
| Solvent | Dichloromethane or DMF | Dry solvent recommended |
| Temperature | 0°C to room temperature | Prevents side reactions |
| Reaction time | 2–24 hours | Monitored by TLC or HPLC |
| Molar ratio (acid:amine) | 1:1 to 1:1.2 | Slight excess of amine can improve yield |
| Work-up | Aqueous wash, filtration, drying | Removes urea byproducts and impurities |
| Purification | Column chromatography or recrystallization | Ensures high purity |
Alternative Methods and Variations
Use of Acid Chlorides : The acid can be converted to its acid chloride derivative using reagents like thionyl chloride or oxalyl chloride, followed by reaction with ethyl glycinate under base conditions (e.g., triethylamine). This method often provides higher reactivity but requires careful control to avoid side reactions.
Enzymatic Coupling : Although less common for this compound, enzymatic amidation using proteases or lipases in organic solvents could be explored for stereoselective synthesis.
Microwave-Assisted Synthesis : Accelerated coupling reactions under microwave irradiation can reduce reaction times significantly.
Representative Reaction Scheme
$$
\text{1-isopropylcyclopentanecarboxylic acid} + \text{ethyl glycinate} \xrightarrow[\text{NHS}]{\text{DCC, DCM}} \text{this compound} + \text{DCU}
$$
Where DCU = dicyclohexylurea (byproduct).
Analytical Characterization and Purity Assessment
- NMR Spectroscopy : Confirms the amide bond formation and the presence of ethyl ester and cyclopentane ring substituents.
- Mass Spectrometry : Confirms molecular weight.
- IR Spectroscopy : Shows characteristic amide carbonyl stretch (~1650 cm⁻¹).
- HPLC : Used to assess purity (>95% purity desirable for research-grade compounds).
Summary Table of Preparation Methods
| Method | Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Carbodiimide-mediated coupling | DCC/NHS, DCM, RT, 2-24 h | Mild conditions, good yields | Byproduct removal needed |
| Acid chloride method | SOCl₂ or (COCl)₂, then ethyl glycinate, base | High reactivity, fast reaction | Requires handling corrosive reagents |
| Enzymatic coupling | Protease/lipase, organic solvent, mild temp | Stereoselective, green method | Limited substrate scope |
| Microwave-assisted coupling | DCC/NHS, microwave irradiation, short time | Rapid synthesis | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(1-isopropylcyclopentanecarbonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl N-(1-isopropylcyclopentanecarbonyl)glycinate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of Ethyl N-(1-isopropylcyclopentanecarbonyl)glycinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell growth, or other biological processes.
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogous Compounds
Physical and Chemical Properties
- Bulkiness and Solubility : The target compound’s isopropylcyclopentane group likely increases hydrophobicity compared to phenyl or chlorophenyl analogs, impacting solubility in organic solvents .
- Thermal Stability : Melting points for simpler analogs (e.g., 57°C for ethyl-N-phenylglycinate) suggest moderate stability, but data for the target compound remains uncharacterized .
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